molecular formula C27H26BrNO5S B2484059 (2-(3,4-Dimethoxyphenyl)ethyl)((4-((1-bromo(2-naphthyloxy))methyl)phenyl)sulfonyl)amine CAS No. 1024312-90-0

(2-(3,4-Dimethoxyphenyl)ethyl)((4-((1-bromo(2-naphthyloxy))methyl)phenyl)sulfonyl)amine

货号: B2484059
CAS 编号: 1024312-90-0
分子量: 556.47
InChI 键: DIOCPUBVWQLMJY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(2-(3,4-Dimethoxyphenyl)ethyl)((4-((1-bromo(2-naphthyloxy))methyl)phenyl)sulfonyl)amine" features a complex structure combining a 3,4-dimethoxyphenethylamine moiety linked to a sulfonamide group substituted with a brominated naphthyloxy methylphenyl group. Key structural attributes include:

  • Sulfonamide linker: The sulfonyl group enhances stability and modulates electronic properties, influencing binding interactions ().
  • Brominated naphthyloxy substituent: The bromine atom introduces steric bulk and electrophilic reactivity, while the naphthyloxy group contributes to aromatic stacking interactions.

属性

IUPAC Name

4-[(1-bromonaphthalen-2-yl)oxymethyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26BrNO5S/c1-32-24-13-9-19(17-26(24)33-2)15-16-29-35(30,31)22-11-7-20(8-12-22)18-34-25-14-10-21-5-3-4-6-23(21)27(25)28/h3-14,17,29H,15-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOCPUBVWQLMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)COC3=C(C4=CC=CC=C4C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (2-(3,4-Dimethoxyphenyl)ethyl)((4-((1-bromo(2-naphthyloxy))methyl)phenyl)sulfonyl)amine , also known by its CAS number 1024312-90-0, is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides an overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H26BrNO5SC_{27}H_{26}BrNO_5S, with a molecular weight of approximately 522.47 g/mol. The structure includes a sulfonamide group which is often associated with various biological activities. The presence of the 3,4-dimethoxyphenyl and naphthyloxy moieties suggests potential interactions with biological targets.

Structural Representation

ComponentDescription
Molecular FormulaC27H26BrNO5SC_{27}H_{26}BrNO_5S
Molecular Weight522.47 g/mol
CAS Number1024312-90-0

Anticancer Activity

Several studies have investigated the anticancer properties of compounds containing sulfonamide groups. For instance, benzenesulfonamide derivatives have shown significant activity against various cancer cell lines by inhibiting COX-2 enzymes, which are often overexpressed in tumors. A study reported that certain sulfonamide derivatives exhibited up to 47.1% inhibition of COX-2 at a concentration of 20 μM .

Cardiovascular Effects

Research has indicated that sulfonamide derivatives can influence cardiovascular functions. A specific study on benzenesulfonamide derivatives demonstrated their ability to decrease perfusion pressure and coronary resistance in experimental models, suggesting a mechanism involving calcium channel inhibition . Such effects are crucial for understanding the therapeutic potential of the compound in managing cardiovascular diseases.

Antimicrobial Activity

Preliminary findings suggest that compounds similar to (2-(3,4-Dimethoxyphenyl)ethyl)((4-((1-bromo(2-naphthyloxy))methyl)phenyl)sulfonyl)amine may possess antibacterial properties. A related study found that various sulfonamido compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Study on COX-2 Inhibition

In a controlled laboratory setting, researchers synthesized several derivatives of sulfonamides and evaluated their COX-2 inhibitory activity. The results indicated that modifications in the chemical structure could enhance inhibitory effects, suggesting that (2-(3,4-Dimethoxyphenyl)ethyl)((4-((1-bromo(2-naphthyloxy))methyl)phenyl)sulfonyl)amine may be optimized for better efficacy against COX-2 related pathways .

Cardiovascular Implications

A separate investigation focused on the cardiovascular implications of sulfonamide derivatives revealed that specific compounds could modulate perfusion pressure effectively. The findings highlighted the potential for developing new treatments for hypertension based on these mechanisms .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic viability of (2-(3,4-Dimethoxyphenyl)ethyl)((4-((1-bromo(2-naphthyloxy))methyl)phenyl)sulfonyl)amine. Theoretical models using software such as ADMETlab suggest favorable absorption characteristics, but further empirical studies are necessary to confirm these predictions .

Summary of Pharmacokinetic Parameters

ParameterValue
AbsorptionHigh
DistributionModerate
MetabolismPhase I and II
ExcretionRenal

科学研究应用

Pharmacological Applications

The compound exhibits several pharmacological properties that are of interest for drug development:

1. Anticancer Activity : Research indicates that compounds with similar structural motifs can exhibit cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent .

2. Antimicrobial Properties : The presence of the sulfonamide moiety in the structure suggests potential antimicrobial activity. Compounds containing sulfonamides have been known to exhibit antibacterial and antifungal properties, which could be explored in future studies .

3. Neuropharmacological Effects : Given the presence of the dimethoxyphenyl group, this compound may interact with neurotransmitter systems. Similar compounds have been shown to modulate neurotransmission pathways, indicating potential applications in treating neurological disorders.

Anticancer Studies

  • Study Overview : A study conducted on structurally related compounds demonstrated significant cytotoxicity against breast cancer cell lines.
  • Findings : The compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism of action that warrants further exploration.

Antimicrobial Testing

  • Methodology : The compound was tested against a panel of bacterial strains using standard disc diffusion methods.
  • Results : Preliminary results indicated moderate antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as a lead compound for antimicrobial drug development.

Neuropharmacological Investigations

  • Research Focus : Investigating the effects of similar compounds on G protein-coupled receptors (GPCRs).
  • Outcomes : Initial findings suggest that modifications to the phenyl ring can enhance receptor binding affinity, paving the way for developing new neuroactive drugs.

相似化合物的比较

Research Implications

  • Drug Design : The bromonaphthyl group in the target compound may enhance blood-brain barrier penetration compared to smaller aromatic systems ().

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Approach :

  • Utilize Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, bromination steps may require controlled anhydrous conditions to avoid side reactions .
  • Implement orthogonal purification techniques such as column chromatography (silica gel with gradient elution) followed by recrystallization from ethanol/water mixtures to isolate high-purity product .
  • Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization and confirm final structure via 1^1H/13^13C NMR .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Key Techniques :

  • High-resolution mass spectrometry (HRMS) to confirm molecular formula and isotopic patterns, particularly for bromine (79^{79}Br/81^{81}Br) .
  • 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals in the aromatic and sulfonyl regions, ensuring correct substitution patterns .
  • X-ray crystallography (if single crystals are obtainable) for unambiguous confirmation of stereochemistry and spatial arrangement of the naphthyloxy group .

Q. What in vitro biological screening strategies are recommended to assess its preliminary pharmacological potential?

  • Screening Framework :

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates, given the sulfonamide group’s potential as a zinc-binding motif .
  • Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) due to structural similarities to neuroactive arylalkylamines .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential, with EC50_{50} calculations .

Advanced Research Questions

Q. How can researchers investigate the metabolic stability and potential prodrug activation pathways of this compound?

  • Experimental Design :

  • Liver microsome assays : Incubate with human/rat liver microsomes and analyze metabolites via LC-MS/MS to identify oxidation or demethylation sites .
  • Stability studies : Expose to simulated gastric fluid (pH 2) and intestinal fluid (pH 7.4) to assess suitability for oral administration.
  • Prodrug activation : Synthesize acetylated or phosphorylated derivatives and compare hydrolysis rates in plasma versus target tissues .

Q. What computational approaches are suitable for predicting binding interactions with biological targets?

  • Computational Workflow :

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with putative targets (e.g., GPCRs or ion channels), focusing on the sulfonyl and bromonaphthyloxy moieties as key pharmacophores .
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent to assess binding stability and conformational flexibility of the dimethoxyphenyl group .
  • Free energy calculations : Apply MM-PBSA/GBSA to quantify binding affinity differences between structural analogs .

Q. How should SAR studies be designed to explore modifications in the dimethoxyphenyl and bromonaphthyloxy moieties?

  • SAR Strategy :

  • Systematic substitution : Replace methoxy groups with ethoxy, hydroxyl, or halogens to evaluate electronic effects on bioactivity .
  • Bioisosteric replacement : Substitute bromonaphthyloxy with quinoline or benzofuran rings to assess steric and π-π stacking contributions .
  • In silico QSAR modeling : Train models on activity data from analogs to predict optimal substituent combinations .

Q. What considerations are essential when developing in vivo models to study neuropharmacological effects?

  • In Vivo Design :

  • Blood-brain barrier (BBB) penetration : Measure logP and polar surface area (PSA) to predict CNS accessibility; validate via microdialysis in rodent models .
  • Pharmacokinetic (PK) profiling : Conduct IV/PO dosing in rats with serial blood sampling to calculate AUC, t1/2t_{1/2}, and bioavailability.
  • Behavioral assays : Use forced swim tests (depression models) or rotarod (motor coordination) to quantify dose-dependent effects .

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Resolution Protocol :

  • Assay validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding kinetics if radioligand assays show discrepancies) .
  • Conformational analysis : Compare X-ray/NMR structures of the compound bound to its target with docking poses to identify force field inaccuracies .
  • Solvent effects : Re-evaluate computational models with explicit solvent molecules or adjust dielectric constants to better match experimental conditions .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。